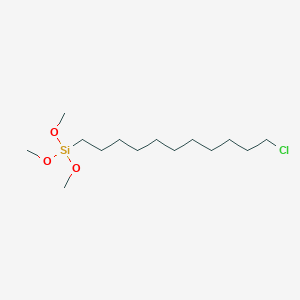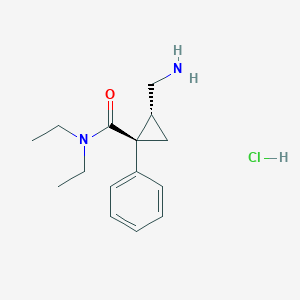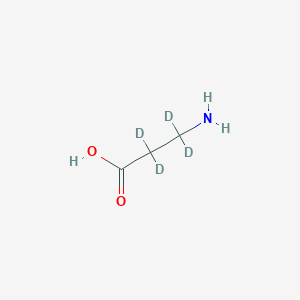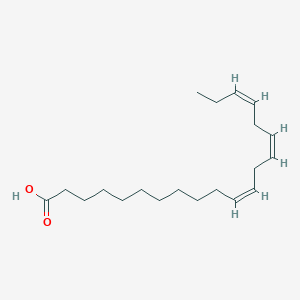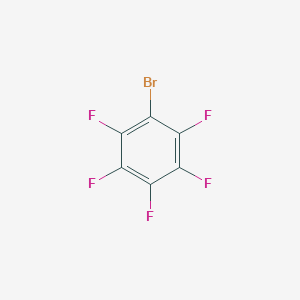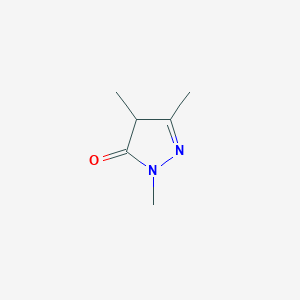
1,3,6,8-Tetrabromopyrene
概要
説明
1,3,6,8-Tetrabromopyrene is used as a reactant in the synthesis of pyrene-centered starburst oligofluorenes which display good film forming ability and sky blue fluorescence and used in electroluminescent devices .
Synthesis Analysis
The synthesis of 1,3,6,8-Tetrabromopyrene was first reported by Vollmann in 1937. The process involved brominating pyrene with bromine in nitrobenzene (PhNO2), followed by heating at 120 °C for 2 hours and an additional 2 hours at 120–130 °C . It has also been transformed into the corresponding tetrasubstituted carbazole and phenothiazine derivatives using the classical Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetrabromopyrene is represented by the empirical formula C16H6Br4. Its molecular weight is 517.83 .Chemical Reactions Analysis
1,3,6,8-Tetrabromopyrene has been used in the synthesis of pyrene-centered starburst oligofluorenes . It has also been transformed into tetrasubstituted carbazole and phenothiazine derivatives using the Suzuki coupling reaction . Furthermore, it has been used in the on-surface polymerization on Cu (111) and Au (111) surfaces under ultrahigh vacuum conditions .Physical And Chemical Properties Analysis
1,3,6,8-Tetrabromopyrene is a solid substance with a melting point of 416-420 °C .科学的研究の応用
Synthesis of Isomeric Derivatives
1,3,6,8-Tetrabromopyrene: is a key precursor in the synthesis of various isomeric derivatives. These derivatives are crucial for expanding the utility of pyrene by allowing for diverse functionalization strategies . The strategic functionalization at non-K region and nodal positions leads to new compounds with potential applications in synthetic chemistry and materials science.
Photophysical Properties
The unique electronic structure of 1,3,6,8-Tetrabromopyrene makes it an interesting candidate for studying photophysical properties. Researchers leverage its structure to understand the preferential electrophilic aromatic substitution reactions and the resulting photophysical behavior . This knowledge is essential for designing materials with specific light absorption and emission characteristics.
Metal-Organic Frameworks (MOFs)
Pyrene-based ligands, including those derived from 1,3,6,8-Tetrabromopyrene , are attractive for the synthesis of MOFs. These frameworks have shown promise in applications such as luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications . The versatility of pyrene-based MOFs stems from their unique optical and electronic properties.
Organic Semiconductors
1,3,6,8-Tetrabromopyrene: serves as a starting material for the synthesis of star-shaped organic semiconductors. These materials are soluble in common organic solvents, which allows for solution processing of devices such as organic light-emitting diodes (OLEDs) . The solubility and processability of these semiconductors make them suitable for a variety of electronic applications.
Synthetic Chemistry
In synthetic chemistry, 1,3,6,8-Tetrabromopyrene is used to introduce bromine into other compounds. The bromination reaction is a fundamental step in the synthesis of many complex molecules. The compound’s reactivity and predictable substitution pattern make it a valuable tool for chemists developing new synthetic routes .
作用機序
Target of Action
1,3,6,8-Tetrabromopyrene is primarily used as a reactant in the synthesis of pyrene-centered starburst oligofluorenes . These oligofluorenes are used in electroluminescent devices . The compound’s primary targets are therefore the molecular structures within these devices.
Mode of Action
The mode of action of 1,3,6,8-Tetrabromopyrene involves its interaction with other compounds during the synthesis process. It serves as a building block in the creation of blue to green OLED emitters . The bromine atoms in the compound can undergo reactions that allow for the attachment of other functional groups, leading to the formation of complex structures .
Biochemical Pathways
It is involved in the Ni-catalyzed Yamamoto reaction, a process used to create covalent organic polymers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,6,8-Tetrabromopyrene is currently limited. It is known that the compound has high gi absorption .
Result of Action
The result of 1,3,6,8-Tetrabromopyrene’s action is the formation of pyrene-centered starburst oligofluorenes, which display good film-forming ability and sky-blue fluorescence . These oligofluorenes are used in electroluminescent devices, contributing to their light-emitting properties .
Action Environment
The action of 1,3,6,8-Tetrabromopyrene can be influenced by various environmental factors. For instance, the synthesis of covalent organic polymers using the compound is carried out under specific conditions, such as a certain temperature . Additionally, the compound’s luminescent properties can be affected by the presence of metal ions and nitroaromatic explosives .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,6,8-tetrabromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKRTZIYOKNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029165 | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrabromopyrene | |
CAS RN |
128-63-2 | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1,3,6,8-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-tetrabromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRABROMOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VWU1E395N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



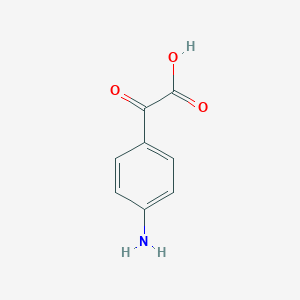
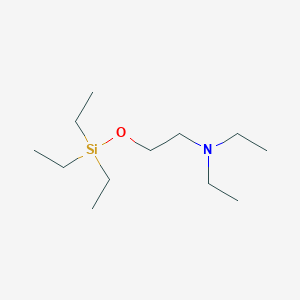
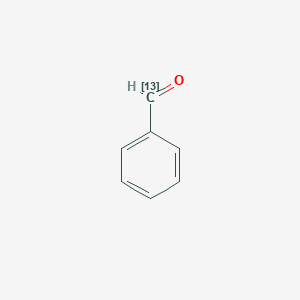
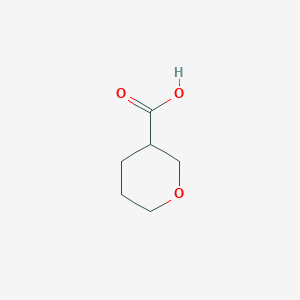
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)
